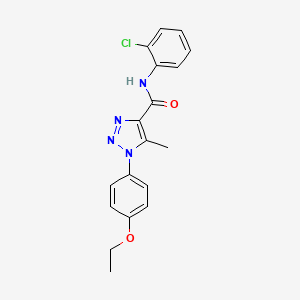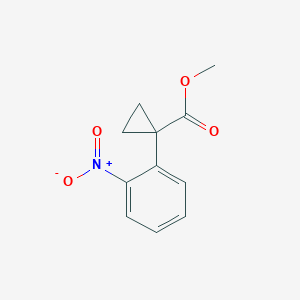
N'-methylpyridine-3-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-methylpyridine-3-carboximidamide dihydrochloride” is a chemical compound with the CAS Number: 856211-98-8 . It has a molecular weight of 208.09 . The IUPAC name for this compound is (Z)-N’-methylnicotinimidamide dihydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “N’-methylpyridine-3-carboximidamide dihydrochloride” is1S/C7H9N3.2ClH/c1-9-7(8)6-3-2-4-10-5-6;;/h2-5H,1H3,(H2,8,9);2*1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
“N’-methylpyridine-3-carboximidamide dihydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Copper Recovery from Chloride Solutions
N'-alkyloxypyridine-2-, -3-, and -4-carboximidamides have been utilized in the extraction of copper(II) from chloride solutions. This study explored the impact of extractant structure, metal concentration, and chloride ions on copper(II) removal. Complexation mechanisms and selectivity tests highlight these compounds' efficiency in concentrated copper(II) solutions, proposing them as effective extractants for copper recovery (Wojciechowska et al., 2017).
Crystal Structure Analysis
Research on N'-aminopyridine-2-carboximidamide and its derivatives has provided insights into their crystal structures, showcasing how molecules link through intermolecular hydrogen-bonding to form networks or chains. This structural analysis aids in understanding the material properties and potential applications in various fields (Meva et al., 2017).
Synthesis and Medicinal Applications
The synthesis of novel compounds like aminostigmine, an anticholinesterase drug, involves derivatives of N'-methylpyridine-3-carboximidamide. This compound demonstrates the potential for clinical use, highlighting the chemical's role in developing therapeutic agents (Prozorovskii et al., 2004).
Chemical Synthesis Efficiency
In the chemical industry, particularly in the synthesis of pesticides like imidacloprid and acetamiprid, N'-methylpyridine-3-carboximidamide derivatives serve as critical intermediates. Research into safer and more efficient production methods, such as microreaction systems, underscores the compound's significance in manufacturing processes (Sang et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Mode of Action
The mode of action of N’-methylpyridine-3-carboximidamide dihydrochloride It is believed to interact with its targets in a way that alters their function, but the specifics of these interactions and the resulting changes are still being studied .
Biochemical Pathways
The biochemical pathways affected by N’-methylpyridine-3-carboximidamide dihydrochloride It is likely that the compound influences multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N’-methylpyridine-3-carboximidamide dihydrochloride These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
The molecular and cellular effects of N’-methylpyridine-3-carboximidamide dihydrochloride It is believed that the compound’s interactions with its targets lead to changes at the molecular and cellular levels, but the specifics of these changes are still being studied .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N’-methylpyridine-3-carboximidamide dihydrochloride . Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
properties
IUPAC Name |
N'-methylpyridine-3-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c1-9-7(8)6-3-2-4-10-5-6;;/h2-5H,1H3,(H2,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFKFQBSXTXAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CN=CC=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)

![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)
![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)






![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)
